
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate
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Overview
Description
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is an organofluorine compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a prop-1-en-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification of the compound may involve advanced techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Addition Reactions: The enolate moiety can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Addition Reactions: :
Biological Activity
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is an organofluorine compound that has garnered interest in various fields of chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C4H2F3KNO
Molecular Weight: 179.18 g/mol
IUPAC Name: this compound
Canonical SMILES: C(=C(C(F)(F)F)[O-])C#N.[K+]
This compound features a cyano group and a trifluoromethyl group attached to a prop-1-en-2-olate moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.
Synthesis Methods
This compound can be synthesized through several methods. A common approach involves the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in solvents like ethanol or methanol under reflux conditions. This method allows for efficient formation of the desired product with high purity through recrystallization processes .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the enolate moiety. This characteristic enables it to participate in various nucleophilic addition and substitution reactions. The cyano and trifluoromethyl groups enhance its reactivity and stability, making it a valuable intermediate in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial efficacy .
Case Studies
- Antibacterial Activity : A comparative study evaluated the antibacterial effects of several trifluoromethylated compounds against Escherichia coli and Staphylococcus aureus. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
- Anticancer Potential : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells (MCF7), with IC50 values showing promising anticancer activity .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | Structure | Moderate | High |
Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | Structure | Low | Moderate |
2-Bromo-3,3,3-trifluoropropene | Structure | High | Low |
Properties
IUPAC Name |
potassium;(Z)-1-cyano-3,3,3-trifluoroprop-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO.K/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1/b3-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSSNNDDIIKLV-SPNQZIMRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C#N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C#N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138823-67-1 |
Source
|
Record name | potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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